molecular formula C25H28FN3O4 B11051033 N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide

N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide

Cat. No.: B11051033
M. Wt: 453.5 g/mol
InChI Key: HCXQBWMRGSQIOP-UHFFFAOYSA-N
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Description

N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrahydro-1H-pyrrol ring, a piperidyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the fluorobenzamide moiety under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles

Major Products

Scientific Research Applications

N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the desired therapeutic or biochemical outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28FN3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-[1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H28FN3O4/c1-2-15-33-21-9-7-20(8-10-21)29-23(30)16-22(25(29)32)28-13-11-19(12-14-28)27-24(31)17-3-5-18(26)6-4-17/h3-10,19,22H,2,11-16H2,1H3,(H,27,31)

InChI Key

HCXQBWMRGSQIOP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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